Enhanced Lipophilicity (LogP) vs. Para-Isomer
Urea, [2-(1,1-dimethylethyl)phenyl]- exhibits a higher calculated octanol-water partition coefficient (LogP) compared to its para-substituted isomer, (4-tert-butylphenyl)urea. This difference in lipophilicity is a critical parameter in applications such as drug design and agrochemical development, where it influences membrane permeability and bioavailability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 3.06 |
| Comparator Or Baseline | (4-tert-butylphenyl)urea (CAS 343247-59-6), LogP (XLogP3): 2.5 |
| Quantified Difference | The target compound's LogP is 0.56 units higher, representing a 22% increase in calculated value. |
| Conditions | Calculated property; target compound LogP from ChemSrc, comparator XLogP3 from PubChem. |
Why This Matters
This quantifiable difference in lipophilicity is meaningful for scientific selection when designing compounds with specific ADME profiles, as the ortho-isomer is significantly more lipophilic than its para-analog.
- [1] PubChem. (2026). (4-Tert-butylphenyl)urea (CAS 343247-59-6). Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/21197440 View Source
